N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multiple steps. One common route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide . The final step involves the reaction of this intermediate with 4-propylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro, bromo, and acyl derivatives of the furan ring.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Shares the furan and pyridine rings but lacks the benzamide moiety.
2-(furan-2-yl)pyridine: Contains the furan and pyridine rings but lacks the benzamide and propyl groups.
4-propylbenzamide: Contains the benzamide moiety but lacks the furan and pyridine rings.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is unique due to its combination of the furan, pyridine, and benzamide moieties. This unique structure allows it to interact with a diverse range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-5-15-8-10-16(11-9-15)20(23)22-14-17-6-3-12-21-19(17)18-7-4-13-24-18/h3-4,6-13H,2,5,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKOXVACURQLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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